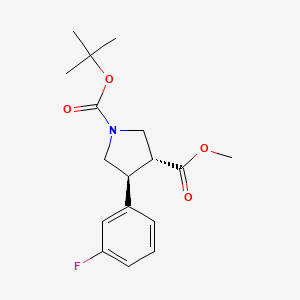
1-Tert-butyl 3-methyl (3R,4S)-4-(3-fluorophenyl)pyrrolidine-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tert-butyl 3-methyl (3R,4S)-4-(3-fluorophenyl)pyrrolidine-1,3-dicarboxylate is a synthetic organic compound featuring a complex structure with a pyrrolidine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Tert-butyl 3-methyl (3R,4S)-4-(3-fluorophenyl)pyrrolidine-1,3-dicarboxylate typically involves the reaction of tert-butyl and methyl groups with a pyrrolidine ring, incorporating a 3-fluorophenyl substituent. This process often requires specific catalysts, temperature control, and solvent conditions to ensure the correct stereochemistry and high yield.
Industrial Production Methods: On an industrial scale, the production of this compound can be scaled using continuous flow chemistry, which ensures consistent quality and efficiency. Key considerations include the purification of intermediates and the utilization of automated processes to optimize the overall yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 1-Tert-butyl 3-methyl (3R,4S)-4-(3-fluorophenyl)pyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: : This reaction involves the increase in the oxidation state of the molecule, typically achieved using oxidizing agents like potassium permanganate.
Reduction: : Reduction reactions typically use agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: : Substitution reactions, especially nucleophilic substitution, are common, using reagents like alkyl halides or aryl halides under suitable conditions.
Common Reagents and Conditions: Common reagents used in these reactions include:
Oxidizing agents: : Potassium permanganate, chromium trioxide
Reducing agents: : Sodium borohydride, lithium aluminum hydride
Solvents: : Tetrahydrofuran, dichloromethane
Major Products: The major products of these reactions are determined by the reaction conditions and the specific reagents used. Typical products include oxidized or reduced forms of the original compound, or derivatives with substituted groups.
Scientific Research Applications
In Chemistry: In the field of chemistry, 1-Tert-butyl 3-methyl (3R,4S)-4-(3-fluorophenyl)pyrrolidine-1,3-dicarboxylate is utilized as a building block for more complex molecules. It can be used in asymmetric synthesis, where the chiral centers are of particular interest.
In Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design and synthesis of drugs targeting specific receptors or enzymes. Its unique structure allows for the exploration of new therapeutic pathways, such as potential use as a scaffold for designing enzyme inhibitors.
In Industry: Industrially, this compound can be used in the development of advanced materials, such as polymers or coatings that require specific structural attributes provided by the pyrrolidine ring and fluorophenyl group.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets, which may include enzymes, receptors, or nucleic acids. The exact mechanism of action involves binding to these targets, potentially altering their activity or stability. Molecular docking studies and in vitro assays help elucidate these interactions and the pathways involved.
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other pyrrolidine derivatives, such as:
1-Tert-butyl 3-methyl (3R,4S)-4-phenylpyrrolidine-1,3-dicarboxylate
1-Tert-butyl 3-methyl (3R,4S)-4-(4-fluorophenyl)pyrrolidine-1,3-dicarboxylate
Highlighting Uniqueness: Compared to these similar compounds, 1-Tert-butyl 3-methyl (3R,4S)-4-(3-fluorophenyl)pyrrolidine-1,3-dicarboxylate offers a unique combination of stereochemistry and functional groups that may confer distinct chemical reactivity and biological activity. The presence of the 3-fluorophenyl group, in particular, may enhance its interaction with certain biological targets, making it a valuable molecule for further research.
Hopefully that delivers on what you needed. Anything else?
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl (3R,4S)-4-(3-fluorophenyl)pyrrolidine-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO4/c1-17(2,3)23-16(21)19-9-13(14(10-19)15(20)22-4)11-6-5-7-12(18)8-11/h5-8,13-14H,9-10H2,1-4H3/t13-,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOWOXPQZZGLKU-KGLIPLIRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)OC)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)OC)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
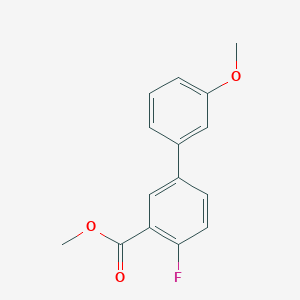
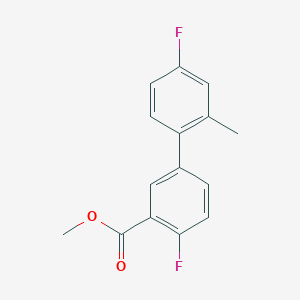
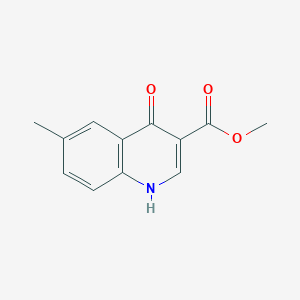
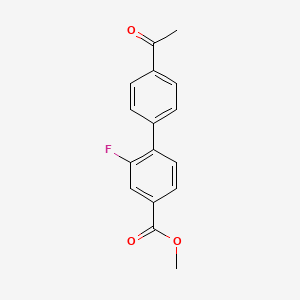
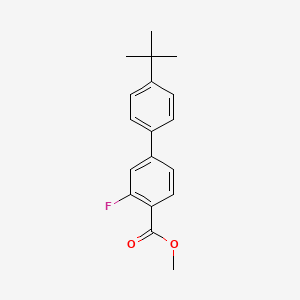
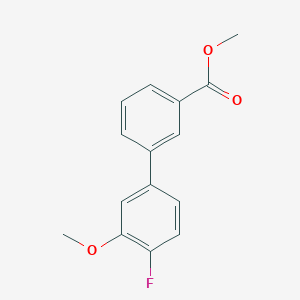
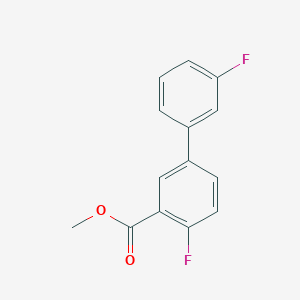
![Methyl 4-[4-(benzyloxy)phenyl]-3-fluorobenzoate](/img/structure/B7962540.png)
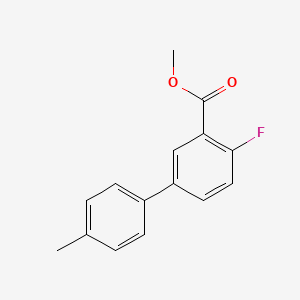
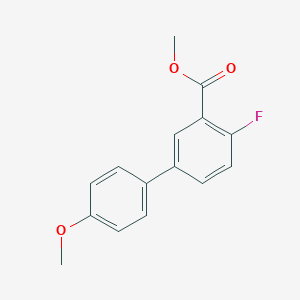
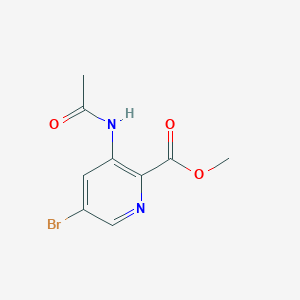
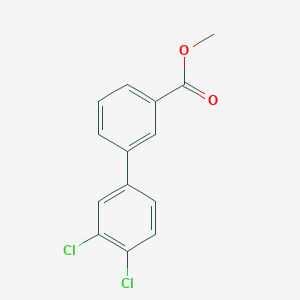
![Methyl 3-[3-fluoro-5-(methoxycarbonyl)phenyl]-5-nitrobenzoate](/img/structure/B7962570.png)

